2-methyl-2-(morpholinocarbonyl)-2H-1,4-benzoxazin-3(4H)-one
Description
Properties
IUPAC Name |
2-methyl-2-(morpholine-4-carbonyl)-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-14(13(18)16-6-8-19-9-7-16)12(17)15-10-4-2-3-5-11(10)20-14/h2-5H,6-9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOKGFLONBSVKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=CC=CC=C2O1)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(morpholinocarbonyl)-2H-1,4-benzoxazin-3(4H)-one typically involves the reaction of 2-aminophenol with a suitable carbonyl compound, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(morpholinocarbonyl)-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to simplify the structure or remove specific functional groups.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler amine compounds.
Scientific Research Applications
Antifungal Activity
Recent studies have demonstrated that derivatives of the benzoxazinone structure, including 2-methyl-2-(morpholinocarbonyl)-2H-1,4-benzoxazin-3(4H)-one, possess notable antifungal properties. Research indicates that this compound can inhibit the growth of several pathogenic fungi.
- In Vitro Studies :
- A series of synthesized derivatives were evaluated for their antifungal activity against strains such as Candida albicans and Aspergillus fumigatus. The results showed promising inhibitory effects with minimum inhibitory concentrations lower than those of conventional antifungal agents like amphotericin B .
- Specific compounds exhibited EC50 values indicating effective concentrations required to inhibit fungal growth. For instance, certain derivatives showed EC50 values as low as 15.37 μg/ml against Phytophthora infestans, showcasing their potential as fungicides .
Structure-Activity Relationship
The introduction of various substituents on the benzoxazinone scaffold has been linked to enhanced antifungal activity. For example:
- Compounds with halogenated aryl groups displayed stronger antifungal properties compared to those without substitutions.
- The presence of a morpholinocarbonyl group was crucial for maintaining biological activity, indicating that structural modifications can significantly impact efficacy .
Study 1: Synthesis and Evaluation of Antifungal Agents
In a recent study published in Frontiers in Chemistry, researchers synthesized a series of 1,4-benzoxazin-3-one derivatives incorporating acylhydrazone moieties. Among these, compound 5o exhibited remarkable antifungal activity against Gibberella zeae and Phytophthora capsica, with EC50 values of 23.17 μg/ml and 26.76 μg/ml respectively . This study emphasizes the importance of chemical modifications in enhancing the biological activity of benzoxazinone derivatives.
Study 2: Comparative Analysis of Antifungal Efficacy
Another research effort focused on comparing the antifungal efficacy of different benzoxazinone derivatives against clinically relevant fungal strains. The findings indicated that certain derivatives not only surpassed traditional treatments but also provided a broader spectrum of activity against resistant fungal strains . This highlights the potential for developing new antifungal therapies based on the benzoxazinone framework.
Mechanism of Action
The mechanism of action of 2-methyl-2-(morpholinocarbonyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
Benzoxazinone derivatives exhibit diverse bioactivities depending on substituents. Key analogs and their properties are summarized below:
Table 1: Comparison of Key Benzoxazinone Derivatives
Bioactivity Insights
- Morpholine-Containing Derivatives: The target compound’s morpholinocarbonyl group may enhance interactions with microbial enzymes due to hydrogen bonding from the carbonyl and lipophilicity from the morpholine ring. Propanolamine-containing benzoxazinones () exhibit antiviral, antibacterial, and antifungal activities, suggesting that nitrogen-rich substituents enhance bioactivity .
Halogenated Derivatives :
Glycosylated Derivatives :
- Cytotoxic Benzoxazolinones: Acanthosides A-D () exhibit potent cytotoxicity (IC₅₀: 7.8–26.6 μM) against cancer cells. The morpholinocarbonyl group in the target compound may modulate cytotoxicity differently compared to benzoxazolinones, which rely on benzoyl groups for activity .
Structural-Activity Relationship (SAR) Trends
Substituent Position: Substitutions at the 2-position (e.g., morpholinocarbonyl, propyl) influence steric and electronic interactions with biological targets. Nitro groups () enhance antimicrobial activity via electron-withdrawing effects, while chloro groups () improve herbicidal properties.
Functional Group Impact: Morpholine derivatives (target compound, ) are associated with enhanced pharmacokinetic properties, such as solubility and metabolic stability. Glycosylation () increases hydrophilicity but may reduce cell membrane penetration compared to non-glycosylated analogs.
Biological Activity
2-Methyl-2-(morpholinocarbonyl)-2H-1,4-benzoxazin-3(4H)-one, with the CAS number 860649-33-8, is a synthetic compound belonging to the benzoxazine family. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, synthesizing research findings and case studies.
- Molecular Formula : C14H16N2O4
- Molecular Weight : 276.29 g/mol
- Density : 1.290 g/cm³ (predicted)
- Boiling Point : 532.4 °C (predicted)
- pKa : 11.80 (predicted) .
Anticancer Properties
Recent studies have indicated that 2-methyl-2-(morpholinocarbonyl)-2H-1,4-benzoxazin-3(4H)-one exhibits promising anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
-
Mechanism of Action :
- The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways.
- It also inhibits cell cycle progression, particularly at the G1/S checkpoint, leading to reduced cell division rates.
- Case Study :
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties.
-
Inhibition of Pro-inflammatory Cytokines :
- Research indicates that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- This effect may be mediated through the inhibition of NF-kB signaling pathways.
- Experimental Findings :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzoxazine derivatives.
| Compound Variant | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Base Compound | - | Moderate Anticancer | 15 |
| Variant A | Additional methyl group | Enhanced Anticancer | 5 |
| Variant B | Morpholine ring modification | Reduced Anti-inflammatory | >50 |
Q & A
Q. What are the optimal synthetic routes for 2-methyl-2-(morpholinocarbonyl)-2H-1,4-benzoxazin-3(4H)-one and its derivatives?
Synthesis typically involves cyclization of substituted phenols with morpholine derivatives or coupling reactions. For example:
- Microwave-assisted synthesis improves regioselectivity and reduces reaction time (e.g., 86% yield for 2-ethyl derivatives via Fe/acetic acid reductive cyclization) .
- NMR-guided optimization (e.g., using CDCl₃ to monitor NH proton shifts at δ 10.04 ppm) ensures purity .
- Key parameters: temperature (e.g., 80°C for 6 hours), solvent (ethyl acetate or toluene), and catalysts (Fe or Pd-based) .
Q. How is structural characterization performed for benzoxazin-3-one derivatives?
- GC/MS : Molecular ion peaks (e.g., m/z 219 for acetyl derivatives) and fragmentation patterns confirm molecular weight .
- Multidimensional NMR : ¹H and ¹³C NMR (e.g., δ 168.8 ppm for carbonyl carbons) resolve substituent positions .
- X-ray crystallography : Used for derivatives like 7-chloro-4-phenethyl analogs to confirm stereochemistry (e.g., Acta Crystallographica data) .
Q. What factors influence the stability of this compound in aqueous solutions?
- pH-dependent decomposition : Half-life ranges from 5.3 hours (pH 6.75, 28°C) to <2 hours in acidic/basic conditions .
- Temperature : Activation energy (24–28 kcal/mol) indicates thermal instability above 50°C .
- Degradation products : Non-quantitative conversion to benzoxazolinones (40–75% yield) requires HPLC or GC/MS tracking .
Advanced Research Questions
Q. How to design experiments to evaluate the antifungal activity of benzoxazinone derivatives?
- Bioassay protocols : Use in vitro fungal strains (e.g., Candida albicans) with MIC (Minimum Inhibitory Concentration) assays. For example, 2-ethyl derivatives show MIC values <50 µg/mL .
- Time-kill studies : Monitor fungal growth inhibition over 24–48 hours in Sabouraud dextrose broth .
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., morpholinocarbonyl vs. acetyl groups) on bioactivity .
Q. What computational methods predict physicochemical properties and reactivity?
- DFT calculations : Analyze electron density maps to predict nucleophilic attack sites on the benzoxazinone core .
- Calorimetric studies : Measure enthalpy changes during decomposition (e.g., 24 kcal/mol activation energy for DIMBOA) .
- Molecular docking : Simulate binding affinities to fungal cytochrome P450 targets .
Q. How to resolve contradictory bioactivity data across substituted derivatives?
- Data normalization : Control for variables like solubility (e.g., logP values) and purity (validated via HPLC >98%) .
- Meta-analysis : Compare MIC trends across substituents (e.g., electron-withdrawing groups enhance antifungal potency) .
- Mechanistic studies : Use fluorescence assays to confirm target engagement (e.g., fungal membrane disruption vs. enzyme inhibition) .
Q. What methodologies assess environmental degradation pathways?
- Soil degradation assays : Track half-lives of benzoxazinones (e.g., DIBOA: t₁/₂ = 43 hours) and metabolites (e.g., BOA → APO) via HPLC .
- Leaching studies : Use ¹⁴C-labeled compounds to monitor groundwater mobility .
- Microbial biotransformation : Identify soil bacteria (e.g., Pseudomonas spp.) responsible for detoxification .
Data Contradiction Analysis
Q. Why do decomposition yields of DIMBOA to MBOA vary between studies?
Q. How do substituents affect antifungal efficacy inconsistently?
- Steric hindrance : Bulky groups (e.g., phenethyl) reduce membrane permeability despite favorable in vitro binding .
- Protonation states : Morpholinocarbonyl’s basicity (pKa ~7.5) may enhance solubility but reduce bioavailability in acidic fungal compartments .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
